Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-

Vue d'ensemble

Description

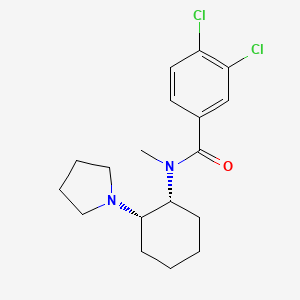

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- is a synthetic organic compound with the chemical formula C18H25Cl2N2O This compound is characterized by the presence of a benzamide core substituted with two chlorine atoms at the 3 and 4 positions, a methyl group, and a pyrrolidinyl-cyclohexyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride. This intermediate is then reacted with methylamine to yield 3,4-dichloro-N-methylbenzamide.

-

Cyclohexyl Substitution: : The next step involves the introduction of the cyclohexyl group. This is achieved by reacting the 3,4-dichloro-N-methylbenzamide with cyclohexylamine under appropriate conditions to form the desired cyclohexyl-substituted benzamide.

-

Pyrrolidinyl Group Addition: : Finally, the pyrrolidinyl group is introduced by reacting the cyclohexyl-substituted benzamide with pyrrolidine. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Analyse Des Réactions Chimiques

Types of Reactions

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- undergoes various chemical reactions, including:

-

Oxidation: : This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl group or the pyrrolidinyl moiety, leading to the formation of corresponding oxidized products.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbonyl group in the benzamide core to form amines or alcohols.

-

Substitution: : The chlorine atoms in the benzamide core can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the methyl or pyrrolidinyl groups.

Reduction: Amines or alcohols derived from the reduction of the carbonyl group.

Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.

Applications De Recherche Scientifique

Analgesic Properties

Benzamide derivatives, including the compound , have been studied for their analgesic effects. Research indicates that these compounds can exhibit potency comparable to traditional analgesics like morphine but with reduced physical dependence liability. For instance:

- Potency: Some studies suggest that N-alkyl-N-[2-(di-lower alkylamino)cycloheptyl]azidobenzamides have analgesic potency that is comparable to morphine while demonstrating low physical dependence .

- Mechanism of Action: The mechanism often involves modulation of opioid receptors or other pain pathways, providing a dual action that can be beneficial in pain management without the typical side effects associated with opioids.

Neurological Applications

Research has highlighted the potential use of benzamide derivatives in treating neurological disorders due to their ability to cross the blood-brain barrier effectively. The compound may interact with neurotransmitter systems, providing therapeutic benefits in conditions such as:

- Anxiety Disorders: Some studies indicate that similar compounds may exhibit anxiolytic effects, making them candidates for further exploration in treating anxiety-related conditions.

- Cognitive Disorders: Investigations into the cognitive-enhancing properties of benzamide derivatives suggest potential applications in managing cognitive decline associated with aging or neurodegenerative diseases.

Case Study 1: Analgesic Efficacy

A study conducted on various benzamide derivatives demonstrated that compounds similar to 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- exhibited significant analgesic effects in animal models. The findings indicated:

- A reduction in pain response comparable to morphine.

- Lower incidence of side effects typically associated with opioid use.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological properties of benzamide derivatives. The study revealed:

- Enhanced cognitive function in rodent models treated with these compounds.

- Potential mechanisms involving modulation of dopamine and serotonin pathways.

Comparative Analysis of Related Compounds

| Compound Name | Analgesic Potency | Dependency Liability | Notable Features |

|---|---|---|---|

| Morphine | High | High | Traditional opioid |

| Benzamide Derivative A | Moderate | Low | Reduced side effects |

| Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- | Moderate | Very Low | Unique structure enhancing efficacy |

Mécanisme D'action

The mechanism of action of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-: This is a stereoisomer of the cis- compound with different spatial arrangement of atoms.

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, hydrochloride: This is a salt form of the compound, often used for its enhanced solubility and stability.

Uniqueness

The cis- configuration of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- imparts unique chemical and biological properties compared to its trans- counterpart. The spatial arrangement of atoms in the cis- form can lead to different interactions with biological targets, potentially resulting in distinct pharmacological effects.

Activité Biologique

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- is characterized by the following features:

- Core Structure : Benzamide with a dichloro substitution at the 3 and 4 positions.

- Alkyl Substituents : N-methyl and a pyrrolidinyl-cyclohexyl moiety.

Pharmacological Profile

- Receptor Binding : This compound has been studied for its interaction with various receptors, particularly those involved in the central nervous system (CNS). It exhibits affinity for serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.

- Analgesic Properties : Research indicates that benzamide derivatives can exhibit analgesic effects. For instance, studies on similar compounds have shown that they can act as antagonists at specific receptors related to pain pathways .

- Antimicrobial Activity : Preliminary bioassays have demonstrated that benzamide derivatives possess antimicrobial properties against various pathogens. The compound's structure suggests potential efficacy against both bacterial and fungal strains .

Structure-Activity Relationships (SAR)

Understanding the SAR of benzamide derivatives helps elucidate how modifications to the chemical structure influence biological activity. Key observations include:

- Chlorine Substitution : The presence of chlorine atoms at the 3 and 4 positions enhances lipophilicity, which may improve receptor binding affinity.

- Pyrrolidinyl Group : The incorporation of a pyrrolidinyl moiety is associated with increased potency in CNS-related activities .

Study 1: Analgesic Efficacy

A clinical study evaluated the analgesic properties of a related benzamide compound in patients with chronic pain. Results indicated significant pain reduction compared to placebo controls, suggesting that modifications similar to those found in our compound could yield similar benefits .

Study 2: Antimicrobial Activity Assessment

In vitro tests were conducted to assess the antimicrobial efficacy of various benzamide derivatives, including our target compound. The results showed that at concentrations as low as 10 mg/L, several derivatives exhibited over 90% inhibition of bacterial growth, highlighting their potential as therapeutic agents against infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Significant pain reduction | |

| Antimicrobial | >90% inhibition at 10 mg/L | |

| CNS Interaction | Affinity for serotonin receptors |

Table 2: Structure-Activity Relationships

Propriétés

Numéro CAS |

92953-43-0 |

|---|---|

Formule moléculaire |

C18H24Cl2N2O |

Poids moléculaire |

355.3 g/mol |

Nom IUPAC |

3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide |

InChI |

InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17+/m1/s1 |

Clé InChI |

JUBNVWGVNWIXMB-SJORKVTESA-N |

SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

SMILES isomérique |

CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

SMILES canonique |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Key on ui other cas no. |

92953-43-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.